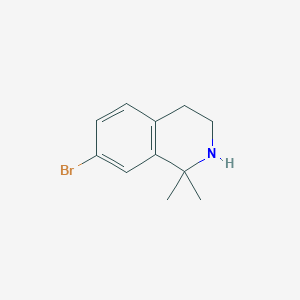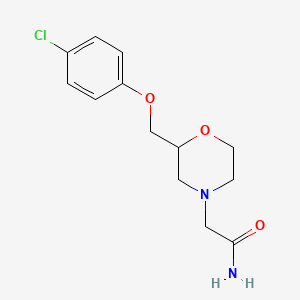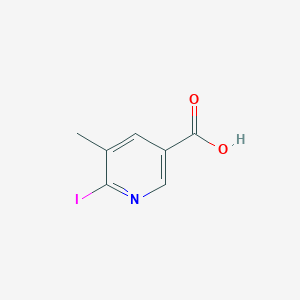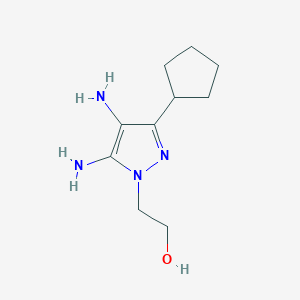
(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C12H19Cl2N3. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridine moiety linked to a piperidine ring via a methylene bridge, and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with piperidine under specific conditions to form the desired product. The final step involves the addition of methanamine to the piperidine ring, followed by the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and salt formation, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound is used to study the effects of chloropyridine derivatives on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
It is used in the synthesis of drugs that target specific receptors or enzymes in the body .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring and methanamine group contribute to the compound’s binding affinity and specificity .
Properties
Molecular Formula |
C12H19Cl2N3 |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClN3.ClH/c13-12-2-1-11(8-15-12)9-16-5-3-10(7-14)4-6-16;/h1-2,8,10H,3-7,9,14H2;1H |
InChI Key |
RXGRYFOABFXTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC2=CN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)







